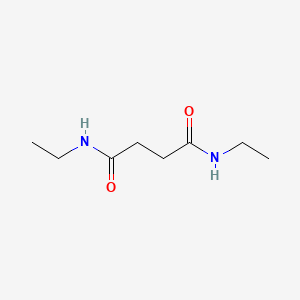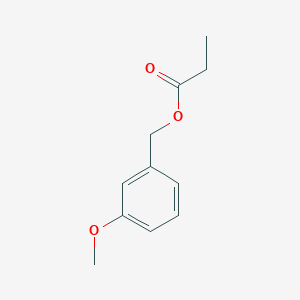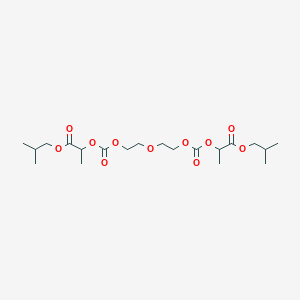
Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C20H34O11. It is also known by its IUPAC name, 3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid, 2,14-dimethyl-4,12-dioxo-, bis(2-methylpropyl) ester . This compound is characterized by its complex structure, which includes multiple ester and ether linkages.
Métodos De Preparación
The synthesis of Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves esterification reactions. One common method involves the reaction of 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with 2-methylpropanol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers and as a plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester and ether linkages in the compound allow it to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can be compared with similar compounds such as:
Diisobutyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate: This compound has similar ester linkages but different alkyl groups.
Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate: This compound has methyl groups instead of 2-methylpropyl groups.
Di-sec-butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate: This compound has sec-butyl groups instead of 2-methylpropyl groups.
The uniqueness of this compound lies in its specific ester and ether linkages, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
5349-71-3 |
|---|---|
Fórmula molecular |
C20H34O11 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-methylpropyl 2-[2-[2-[1-(2-methylpropoxy)-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C20H34O11/c1-13(2)11-28-17(21)15(5)30-19(23)26-9-7-25-8-10-27-20(24)31-16(6)18(22)29-12-14(3)4/h13-16H,7-12H2,1-6H3 |
Clave InChI |
VKEHFQFKLMGRNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
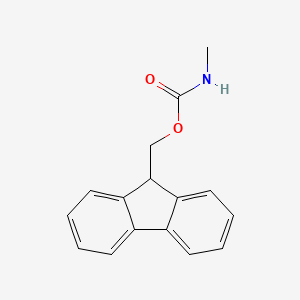
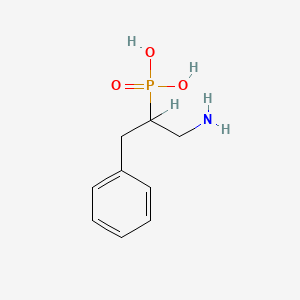
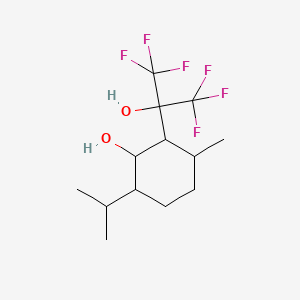
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
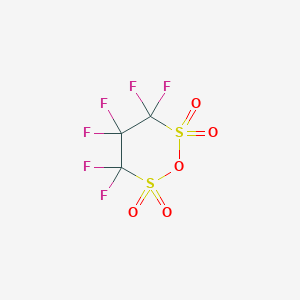
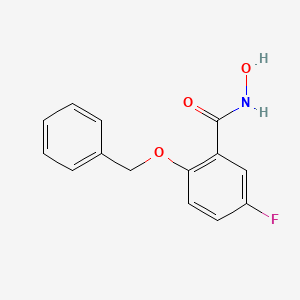

![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
